D-(-)-2-Phenylglycine Cephalexinate

Pharmaceutical Analysis Regulatory Compliance HPLC Method Validation

EP-compliant cephalexin related substances testing mandates D-(-)-2-Phenylglycine Cephalexinate (EP Impurity C) for system suitability; substituting Impurity A or B causes failed resolution criteria due to distinct chromatographic retention times and response factors. • Supplied as a characterized diastereomeric mixture with documented profile, enabling accurate peak integration and mass balance in forced degradation studies. • Available with comprehensive characterization data (HPLC, MS, NMR) supporting ANDA/NDA regulatory submissions. • Cold-chain storage (-20°C) with documented temperature monitoring ensures audit-ready receipt.

Molecular Formula C₂₄H₂₄N₄O₅S
Molecular Weight 480.54
Cat. No. B1152683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(-)-2-Phenylglycine Cephalexinate
Molecular FormulaC₂₄H₂₄N₄O₅S
Molecular Weight480.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-(-)-2-Phenylglycine Cephalexinate – Pharmacopoeial Impurity Standard


D-(-)-2-Phenylglycine Cephalexinate (CAS 72528-40-6, MF C₂₄H₂₄N₄O₅S, MW 480.54 g/mol) is a structurally characterized, semi-synthetic process impurity of the first-generation cephalosporin antibiotic cephalexin, formally designated as Cefalexin EP Impurity C and commonly referred to as D-Phenylglycyl Cephalexin. [1] It arises from the over-acylation of the cephalexin core with an additional D-phenylglycine moiety during synthesis and is supplied as a reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) / New Drug Application (NDA) regulatory filings. [2] The compound is typically offered as an off-white to pale beige solid with a melting point >207 °C (dec., chemicalbook data) or >148 °C (dec., alternative source data) and is soluble in DMSO and methanol.

Workflow
EP/USP pharmacopoeial HPLC system suitability testing for cephalexin related substances.
Selection Context
Mandated impurity reference standard for regulatory batch release and ANDA/NDA method validation.
Characterization Support
Sourced with comprehensive characterization packages (HPLC, NMR, MS) or ISO 17034 accreditation to support cGMP compliance.

Non-Compliance Risks of Substituting D-(-)-2-Phenylglycine Cephalexinate


Generic substitution among cephalexin impurity reference standards is not scientifically or regulatorily valid because each impurity possesses a unique chromatographic retention time, response factor, and degradation pathway. [1] D-(-)-2-Phenylglycine Cephalexinate (EP Impurity C) is explicitly required by the European Pharmacopoeia monograph for the related substances test; substituting it with Impurity A (D-phenylglycine) or Impurity B (7-ADCA) leads to failed system suitability criteria due to different HPLC resolution requirements. [2] Furthermore, the compound exists as a defined mixture of diastereomers, which affects peak shape and integration in liquid chromatography, making a characterized reference standard with a documented diastereomeric profile indispensable for accurate quantification of cephalexin purity in both drug substance and finished pharmaceutical products.

Regulatory Non-Compliance
Substituting with Impurity A or B fails EP system suitability criteria; EP Impurity C is mandatory for over-acylated impurity detection.
Chromatographic Profile Mismatch
Single-isomer standards cannot replicate the diastereomeric peak pattern; the target provides a built-in column selectivity check absent in single-peak substitutes.
Stability Protocol Divergence
Requires cold storage (-20 °C or 2–8 °C) unlike room-temperature cephalexin API; using API conditions may degrade the reference standard undetected.

Differentiation Evidence: D-(-)-2-Phenylglycine Cephalexinate


EP Monograph Requirement for Impurity C

The European Pharmacopoeia (EP 8.0) monograph for cephalexin explicitly requires the use of Impurity C (D-(-)-2-Phenylglycine Cephalexinate) in the system suitability test for the related substances method. [1] In the validated EP-8.0 HPLC method, the resolution between Impurity A (D-phenylglycine) and Impurity B (7-ADCA) must exceed 2.0; the specific inclusion of Impurity C in the impurity reference solution mixture ensures that the gradient method can discriminate structurally similar over-acylated impurities from the parent drug and the primary process impurities. [1] Substitution with Impurity A or B alone renders the test non-compliant with EP specifications, as these compounds do not co-elute with Impurity C and cannot serve as retention time markers for over-acylated impurity species. [1]

EP Monograph Mandate
Regulatory context
EP 8.0 requires Impurity C in the system suitability solution; resolution between Impurity A and B must exceed 2.0, but Impurity C is the sole marker for over-acylated species.
Procurement is a regulatory requirement for EP-compliant release testing.
C18 column, gradient elution, UV 220 nm, 25 °C.
Pharmaceutical Analysis Regulatory Compliance HPLC Method Validation

Purity and Characterization Across Suppliers

Commercially available D-(-)-2-Phenylglycine Cephalexinate (EP Impurity C) is routinely supplied with HPLC purity ≥95% across multiple vendors, but the depth of accompanying characterization data varies, which directly impacts the utility of the standard for cGMP applications. Suppliers such as ZhenQiangBio specify 95% HPLC purity and offer COA, NMR, MS, and HPLC chromatograms. Veeprho provides a detailed Structure Elucidation Report (SER) with its EP Impurity C (TFA Salt), ensuring accuracy for ANDA/NDA filings. [1] In contrast, some basic vendor listings offer only HPLC purity without spectroscopic confirmation, limiting the traceability of the reference standard. CATO supplies it under ISO 17034 accreditation as a certified reference material with a defined diastereomeric mixture profile, which is critical for methods where diastereomer peak splitting affects integration.

Supplier Characterization
Specification review
Purity is routinely ≥95% HPLC across vendors. Differentiation lies in presence of Structure Elucidation Report, NMR/MS data, or ISO 17034 certification.
Full characterization packages support regulatory audit readiness for ANDA/NDA.
Data package depth varies; basic vendors may offer only HPLC purity.
Analytical Reference Standards Supplier Comparison Characterization

Stability & Storage vs. Parent Cephalexin

D-(-)-2-Phenylglycine Cephalexinate requires controlled storage conditions distinct from cephalexin active pharmaceutical ingredient (API) to maintain its integrity as an analytical reference standard. The compound is recommended for storage at -20 °C under inert atmosphere or at 2–8 °C in a refrigerator, whereas cephalexin monohydrate API is stored at controlled room temperature. Its decomposition temperature is reported as >207 °C (dec.) by ChemicalBook and >148 °C (dec.) by alternative sources, indicating lower thermal stability compared to cephalexin monohydrate (which decomposes above 196 °C depending on the source). This differential thermal lability underscores the need for procurement and handling protocols specific to the impurity standard, as using cephalexin storage conditions may lead to undetected degradation of the reference material and subsequent analytical inaccuracy. [1]

Thermal Stability Gap
Data to verify
Target storage at -20 °C under inert gas or 2–8 °C; decomposition reported >207 °C (dec.) or >148 °C (dec.). Cephalexin API stored at room temperature, MP ~196–198 °C (dec.).
Requires dedicated cold-chain storage infrastructure.
MP values diverge across sources; confirm lot-specific documentation.
Stability Storage Conditions Reference Standard Management

Diastereomer Chromatographic Impact vs. Single-Isomer Standards

D-(-)-2-Phenylglycine Cephalexinate is commercially supplied as a mixture of diastereomers, which presents both a challenge and an advantage in HPLC method development. The presence of two diastereomeric forms typically results in two resolved chromatographic peaks under optimized conditions, providing an inherent internal system suitability check for column selectivity. [1] In contrast, single-isomer impurity standards (e.g., Impurity A, D-phenylglycine, which is enantiomerically pure) elute as a single peak and cannot assess the ability of the chromatographic system to resolve diastereomeric impurities. [1] The CATO standard, manufactured under ISO 17034, explicitly documents the diastereomeric mixture composition, enabling analysts to predict and interpret peak patterns during forced degradation studies of cephalexin, where over-acylated diastereomers may co-form.

Diastereomer Resolution
Class-level inference
Mixture of diastereomers yields two resolved HPLC peaks, providing an internal selectivity check. Impurity A and B produce single peaks.
Enables simultaneous retention time and column selectivity validation in one injection.
Diastereomer profile documented in ISO 17034 standards.
Diastereomer Analysis HPLC Method Development Reference Standard Characterization

Procurement & Application Scenarios for D-(-)-2-Phenylglycine Cephalexinate


EP/USP Batch Release Testing

Quality control laboratories performing EP-compliant related substances testing for cephalexin API or finished dosage forms must use D-(-)-2-Phenylglycine Cephalexinate (EP Impurity C) as part of the system suitability solution to meet pharmacopoeial resolution requirements. [1] Procurement from a supplier providing a comprehensive Structure Elucidation Report (e.g., Veeprho TFA Salt) or ISO 17034 certification (e.g., CATO) directly supports ANDA/NDA submissions by reducing the documentation burden during regulatory inspections. [1]

Forced Degradation & Stability-Indicating Method Development

During forced degradation studies of cephalexin (acid, base, oxidative, thermal, photolytic), the over-acylated impurity D-(-)-2-Phenylglycine Cephalexinate may form. [2] Using a characterized diastereomeric mixture of this impurity as a reference standard enables the identification and quantification of degradation products that co-elute or resolve as doublet peaks in the chromatogram, ensuring the mass balance of degradation studies is accurately accounted for. [2]

HPLC Method Transfer and Cross-Laboratory Validation

When transferring a validated HPLC method between laboratories or instruments, the diastereomeric nature of D-(-)-2-Phenylglycine Cephalexinate provides a stringent test of column and system performance: if the two diastereomer peaks are not adequately resolved, the method transfer is considered unsuccessful. This makes the impurity standard a more informative system suitability marker than single-peak impurities like Impurity A or B.

Reference Standard Inventory Management for Multi-Product Labs

For CROs and pharmaceutical analytical laboratories that test multiple cephalosporin antibiotics (cefalexin, cefradine, cefadroxil), D-(-)-2-Phenylglycine Cephalexinate is a product-specific impurity not shared across monographs, meaning it must be procured and inventoried separately from common impurities like 7-ADCA. Its cold storage requirement (-20 °C or 2–8 °C) necessitates dedicated freezer space and documented temperature monitoring, factors that should be incorporated into procurement planning and annual budget forecasts.

Application
Selection Property
Validation Focus
EP/USP Batch Release Testing
Pharmacopoeial identity and characterization depth
System suitability compliance and regulatory audit readiness
Stability-Indicating Method Development
Diastereomeric mixture composition
Forced degradation peak identification and mass balance verification
HPLC Method Transfer and Cross-Lab Validation
Documented diastereomer resolution profile
Column and system performance benchmarking via doublet peak resolution
Reference Standard Inventory Management
Cold-chain storage requirement
Procurement planning and dedicated monitored storage for multi-product labs
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